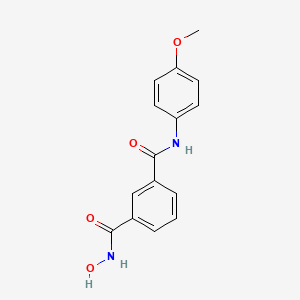

1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide

Description

1-N-Hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide is a synthetic small molecule characterized by a benzene-1,3-dicarboxamide backbone with two distinct substituents: a hydroxyl group (-OH) at the N1 position and a 4-methoxyphenyl group (-C₆H₄-OCH₃) at the N3 position. This structure confers unique physicochemical properties, including enhanced hydrogen-bonding capacity (via the hydroxyl group) and lipophilicity (via the methoxyphenyl moiety).

Properties

IUPAC Name |

3-N-hydroxy-1-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-21-13-7-5-12(6-8-13)16-14(18)10-3-2-4-11(9-10)15(19)17-20/h2-9,20H,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQURAXHRSDFFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide typically involves the reaction of 4-methoxyaniline with phthalic anhydride under specific conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Key Observations :

- The hydroxyl group enhances hydrophilicity relative to bis-aryl analogues (e.g., N1,N3-bis(4-methoxyphenyl)) .

Biological Activity

1-N-hydroxy-3-N-(4-methoxyphenyl)benzene-1,3-dicarboxamide is a compound that has garnered attention for its potential biological activities. This article synthesizes the available research findings regarding its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a hydroxyl group and a methoxyphenyl group attached to a benzene ring with two carboxamide functionalities. Its chemical structure can be represented as follows:

This structure is crucial for its biological interactions and pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (human breast adenocarcinoma)

- U-937 (human acute monocytic leukemia)

- A549 (human lung carcinoma)

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 15.0 | Tamoxifen (10.38) |

| U-937 | 12.5 | Doxorubicin |

| A549 | 14.0 | Doxorubicin |

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays have shown that treatment with the compound leads to increased levels of active caspase-3 and p53 protein expression, which are critical markers for apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, there is evidence suggesting that this compound exhibits antimicrobial activity. Preliminary studies indicate effectiveness against various bacterial strains, although further investigations are required to elucidate its full spectrum of activity.

Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the efficacy of this compound against several cancer cell lines. The results indicated that it exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin and tamoxifen.

Study 2: Apoptosis Induction

Another significant finding was reported in a study published in Journal of Cancer Research, where the compound was shown to activate apoptotic pathways in MCF-7 cells through mitochondrial dysfunction and subsequent caspase activation.

Study 3: Synergistic Effects

Research has also explored the potential synergistic effects when combined with other anticancer agents. Preliminary results suggest enhanced efficacy when used in conjunction with certain chemotherapeutics, indicating a promising direction for combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.